(2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)(indolin-1-yl)methanone
Description
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Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(21-10-8-13-4-1-2-7-17(13)21)18-15-5-3-6-16(15)20-22(18)14-9-11-26(24,25)12-14/h1-2,4,7,14H,3,5-6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIQEZMVPCWSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety. The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also displays improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context. The exact molecular and cellular effects are still being studied.
Biological Activity
The compound (2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)(indolin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining elements from thiophenes, pyrazoles, and indolines. Its molecular formula is , with a molecular weight of approximately 344.44 g/mol. The presence of the 1,1-dioxide in the thiophene ring contributes to its unique reactivity and biological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
1. Anticancer Activity
Research indicates that compounds similar to the target molecule exhibit significant anticancer properties. For instance:
- A series of pyrazole derivatives have shown potent inhibitory effects on cancer cell lines such as MCF-7 and HCT116, with IC50 values as low as 0.08 µM for certain derivatives .
- The compound's structure suggests potential interactions with key signaling pathways involved in cancer proliferation.
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects:
- In vitro studies demonstrate that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses .
- A specific derivative was found to exhibit comparable activity to standard anti-inflammatory drugs like indomethacin .
3. Neuroprotective Effects
Emerging evidence suggests potential neuroprotective roles:
- Compounds within this class have been investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. Some derivatives showed high selectivity and potency against MAO-A and MAO-B isoforms .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : The interaction with MAO enzymes suggests that the compound may modulate neurotransmitter levels, contributing to its neuroprotective effects.
- Cytokine Modulation : By inhibiting cytokine production, the compound could effectively reduce inflammation and associated tissue damage.
Case Studies
Several studies have explored the biological efficacy of similar compounds:
Scientific Research Applications
Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, particularly in anticancer research. For instance, derivatives of acetamides have been explored for their ability to inhibit tubulin polymerization, which is critical for cancer cell proliferation. The specific biological activity of the compound remains to be fully elucidated but could be investigated through in vitro assays against various cancer cell lines.
Anti-inflammatory Effects
Compounds similar to the one have been noted for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. This inhibition can lead to therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of (2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)(indolin-1-yl)methanone. Key factors include:
- Dioxo Functionality : The presence of dioxo groups may influence the compound's reactivity and interaction with biological targets.
- Aromatic Substituents : The complex aromatic substituents can affect pharmacokinetics and pharmacodynamics.
Q & A
Q. What synthetic strategies are commonly employed for constructing the cyclopenta[c]pyrazole and indolin-1-yl methanone moieties?
The synthesis typically involves multi-step reactions, starting with the formation of the cyclopenta[c]pyrazole core via cyclocondensation of hydrazines with cyclopentenone derivatives. The thiophene sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) is introduced through oxidation of tetrahydrothiophene intermediates using agents like mCPBA or hydrogen peroxide . The indolin-1-yl methanone moiety is incorporated via nucleophilic acyl substitution or coupling reactions under inert atmospheres, with solvents such as dichloromethane or DMF .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- 1H/13C NMR : Essential for confirming hydrogen/carbon environments, particularly the diastereotopic protons in the tetrahydrothiophene sulfone and cyclopenta[c]pyrazole rings .
- HRMS : Validates molecular weight and fragmentation patterns, resolving ambiguities in functional group connectivity .
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and sulfone (S=O) vibrations (~1150–1350 cm⁻¹) .
Q. What functional groups in this compound influence its reactivity?
- The thiophene sulfone group enhances electrophilicity, facilitating nucleophilic attacks.
- The cyclopenta[c]pyrazole ring exhibits aromatic stability but can undergo ring-opening under strong acidic/basic conditions.
- The indolin-1-yl methanone carbonyl is prone to nucleophilic addition or reduction (e.g., with NaBH4) .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomers of the tetrahydrothiophene sulfone group be resolved?
Use NOESY/ROESY to distinguish spatial proximity of protons in diastereomers. For example, axial vs. equatorial protons in the sulfone ring show distinct cross-peaks. Additionally, variable-temperature NMR can reveal conformational flexibility or dynamic effects . Computational methods (DFT) may predict preferred conformers to correlate with experimental shifts .
Q. What experimental designs optimize the yield of the final coupling step between the pyrazole and indolinone moieties?
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require quenching to avoid side reactions .
- Stoichiometric Control : A 1.2:1 molar ratio of the pyrazole intermediate to indolinone derivative minimizes unreacted starting material .
Q. How can stability studies under varying pH and temperature inform formulation strategies?
Perform stress testing :
- Thermal Stability : Heat the compound at 40–80°C for 24–72 hours and monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 1–13) and quantify decomposition products using LC-MS. The sulfone group is particularly sensitive to alkaline hydrolysis .
Q. What strategies address low bioactivity in preliminary assays despite favorable in silico predictions?
- Prodrug Design : Mask polar groups (e.g., sulfone) with acetyl or PEGylated moieties to improve membrane permeability .
- Metabolic Profiling : Use liver microsomes to identify rapid clearance pathways (e.g., cytochrome P450 oxidation) and modify susceptible sites .
Methodological Notes
- Synthesis Challenges : The tetrahydrothiophene sulfone’s steric hindrance requires precise temperature control (0–5°C during oxidation) to prevent racemization .
- Data Contradictions : Conflicting HPLC purity and NMR data may arise from residual solvents or tautomeric forms; use DSC/TGA to exclude hydrate/solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
